An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a heterocyclic organic compound of increasing interest within the pharmaceutical and medicinal chemistry sectors. Its rigid tetrahydropyran scaffold, combined with a strategically placed aminomethyl group, offers a unique three-dimensional architecture that is advantageous for designing molecules with specific pharmacological activities. The tetrahydropyran ring is a prevalent motif in numerous marketed drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability by acting as a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for hydrogen bonding.[1] This guide provides a comprehensive overview of the synthesis, in-depth characterization, and potential applications of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| IUPAC Name | 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride | N/A |
| Synonyms | 4-methyloxan-4-amine hydrochloride | N/A |
| CAS Number | 851389-38-3 | N/A |
| Molecular Formula | C₆H₁₄ClNO | N/A |
| Molecular Weight | 151.63 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | [1] |
Synthesis of 4-Methyltetrahydro-2H-pyran-4-amine Hydrochloride
The synthesis of 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A logical and efficient synthetic strategy involves the initial formation of a key intermediate, 4-methyltetrahydro-2H-pyran-4-ol, followed by its conversion to the target amine.
Part 1: Synthesis of the Key Intermediate: 4-Methyltetrahydro-2H-pyran-4-ol
The synthesis of the tertiary alcohol intermediate can be efficiently achieved via a Grignard reaction, a powerful tool for carbon-carbon bond formation.
Reaction Scheme:
Figure 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol.
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether or tetrahydrofuran (THF).
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Grignard Reagent Formation: A solution of methyl bromide in the anhydrous ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux.
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Addition of Ketone: After the formation of the Grignard reagent is complete, a solution of tetrahydro-4H-pyran-4-one in the same anhydrous solvent is added dropwise at 0 °C.
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-methyltetrahydro-2H-pyran-4-ol.
Part 2: Conversion of the Alcohol to the Amine Hydrochloride
The conversion of the tertiary alcohol to the primary amine can be achieved through a two-step sequence involving the formation of an azide intermediate followed by its reduction.
Reaction Scheme:
Figure 2: Conversion of the alcohol to the amine hydrochloride.
Experimental Protocol:
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Azide Formation: To a solution of 4-methyltetrahydro-2H-pyran-4-ol in an appropriate solvent such as toluene, diphenylphosphoryl azide (DPPA) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are added. The mixture is heated to facilitate the azidation reaction.
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Reduction of the Azide: The resulting 4-azido-4-methyltetrahydro-2H-pyran can be reduced to the corresponding amine using several methods. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, reduction with lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed.
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Formation of the Hydrochloride Salt: After the reduction is complete and the crude amine is isolated, it is dissolved in a suitable solvent like diethyl ether or methanol. A solution of hydrogen chloride in ether or dioxane is then added dropwise with stirring. The precipitated 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the methylene protons of the tetrahydropyran ring (a series of multiplets), and the ammonium protons (a broad singlet). The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, and the four unique methylene carbons of the tetrahydropyran ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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A broad band in the region of 2400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group.
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C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹.
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A prominent C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring, typically in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free amine. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the molecular weight of the free amine (115.18 g/mol ).
Applications in Drug Discovery
The 4-amino-4-methyltetrahydropyran motif is a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. The rigid, three-dimensional structure of the tetrahydropyran ring can help to position key pharmacophoric elements in a defined orientation for optimal interaction with the target protein.
A notable application of this scaffold is in the development of Janus kinase (JAK) inhibitors . JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases. Several patents disclose the use of substituted aminotetrahydropyran derivatives as potent and selective JAK inhibitors. The 4-amino-4-methyltetrahydropyran moiety can serve as a key recognition element, with the amino group forming critical hydrogen bonds within the ATP-binding site of the kinase. The methyl group can provide additional van der Waals interactions and influence the overall conformation of the inhibitor.
Figure 3: Pharmacophoric contributions of the 4-amino-4-methyltetrahydropyran scaffold in drug design.
Conclusion
4-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a valuable and versatile building block for drug discovery. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The detailed analytical characterization ensures the quality and identity of the compound, which is paramount for its use in medicinal chemistry. The strategic incorporation of the 4-amino-4-methyltetrahydropyran moiety has shown promise in the development of targeted therapies, particularly in the area of kinase inhibition. This technical guide provides a solid foundation for researchers to synthesize, characterize, and strategically utilize this compound in their drug discovery endeavors.

